molecular formula C12H8ClN3O B278037 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline

3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline

Cat. No. B278037
M. Wt: 245.66 g/mol
InChI Key: IFTHUVXOPGWZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-2, which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects
Studies have shown that 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline exhibits anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline is its potential as a versatile compound with various applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline include:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Development of more efficient synthesis methods.
3. Exploration of its potential applications in nanotechnology and material science.
4. Investigation of its potential as a drug delivery system.
5. Study of its potential as a biopesticide.
6. Evaluation of its potential toxicity and safety for human and environmental health.
Conclusion
In conclusion, 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline is a chemical compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline involves the reaction of 2-aminopyridine with chloroacetyl chloride and triethylamine in the presence of toluene. The resulting intermediate is then reacted with 2-chlorooxazole in the presence of potassium carbonate and acetonitrile to yield the final product.

Scientific Research Applications

3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its optical and electrical properties.

properties

Product Name

3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

3-chloro-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H8ClN3O/c13-9-6-7(14)3-4-8(9)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2

InChI Key

IFTHUVXOPGWZRC-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)Cl

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

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